3-Propanamidonaphthalene-2-carboxylic acid
Description
3-Propanamidonaphthalene-2-carboxylic acid (CAS: 37802-45-2) is a naphthalene-based carboxylic acid derivative featuring a propanamido substituent at the 3-position. Its structure combines a hydrophobic naphthalene ring with a polar carboxylic acid group and an amide side chain, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(propanoylamino)naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLQHOIZDJYLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Propanamidonaphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with propionyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Propanamidonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the existing substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
3-Propanamidonaphthalene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propanamidonaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-propanamidonaphthalene-2-carboxylic acid with analogous naphthalene and benzoic acid derivatives, focusing on molecular weight, lipophilicity (LogP), and substituent effects. Data are compiled from experimental and computed properties of related compounds (Table 1).
Table 1: Comparative Analysis of Naphthalene and Benzoic Acid Derivatives
Key Observations:
Lipophilicity (LogP):
- The LogP of 3-propanamidonaphthalene-2-carboxylic acid is estimated to be lower (~1.8) than alkyl-substituted analogs like 6-N-dodecylnaphthalene-2-carboxylic acid (LogP = 7.001), reflecting reduced hydrophobicity due to its polar amide group .
- Compared to 4-propylbenzoic acid (LogP = 2.1), the naphthalene backbone increases aromaticity but may reduce solubility in aqueous systems.
Synthetic Methods:
- Carboxamide derivatives of naphthalene-2-carboxylic acid are typically synthesized via microwave-assisted reactions with substituted anilines and phosphorus trichloride, as described for 3-hydroxynaphthalene-2-carboxylic acid derivatives . Similar protocols may apply to 3-propanamidonaphthalene-2-carboxylic acid, though specific yields or conditions remain undocumented.
Functional Group Impact:
- The propanamido group introduces hydrogen-bonding capability, which could enhance binding affinity in biological targets compared to alkyl or hydroxyl substituents .
- In contrast, dodecyl or propyl chains (e.g., in 6-N-dodecylnaphthalene-2-carboxylic acid) prioritize hydrophobic interactions, making them suitable for surfactant or lipid-based applications .
Biological Activity
3-Propanamidonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of 3-Propanamidonaphthalene-2-carboxylic acid, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The synthesis of 3-Propanamidonaphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with propionyl chloride in the presence of a base such as pyridine. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.
Biological Activities
Antimicrobial Properties
Research has indicated that 3-Propanamidonaphthalene-2-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of 3-Propanamidonaphthalene-2-carboxylic acid has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
The biological activity of 3-Propanamidonaphthalene-2-carboxylic acid is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
- Receptor Interaction : It can interact with cellular receptors that regulate apoptosis and cell proliferation.
- Oxidative Stress Modulation : The compound may also influence oxidative stress pathways, enhancing reactive oxygen species (ROS) production that contributes to its cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that 3-Propanamidonaphthalene-2-carboxylic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
- Cancer Cell Line Studies : Another study assessed the effects of this compound on MCF-7 (breast cancer) cells, revealing an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated increased apoptosis rates correlating with elevated levels of pro-apoptotic proteins such as Bax.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of 3-Propanamidonaphthalene-2-carboxylic acid:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-Propanamidonaphthalene-2-carboxylic acid | Structure | Yes (MIC: 32 µg/mL) | Yes (IC50: 15 µM) |
| 2-Naphthoic Acid | Structure | Moderate | Limited |
| 3-Aminonaphthalene-2-carboxylic acid | Structure | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
